Physical and chemical properties of Diethyl 2,2-difluoro-4-methylenepentanedioate
Physical and chemical properties of Diethyl 2,2-difluoro-4-methylenepentanedioate
An In-Depth Technical Guide to Diethyl 2,2-difluoro-4-methylenepentanedioate for Advanced Research
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Diethyl 2,2-difluoro-4-methylenepentanedioate, a specialized chemical building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, synthesis, and applications, with a focus on its role in developing targeted therapeutics.
Introduction: A Strategic Building Block in Epigenetic Research
Diethyl 2,2-difluoro-4-methylenepentanedioate is a fluorinated organic compound of considerable interest. Its primary application lies in its use as a key intermediate for synthesizing complex molecules designed to inhibit α-ketoglutarate-dependent dioxygenases.[1] This enzyme family is crucial in various biological processes, most notably the Ten-Eleven Translocation (TET) methylcytosine dioxygenases, which are central regulators of DNA demethylation in epigenetics.[1]
Given that mutations leading to a loss of function in TET enzymes, particularly TET2, are frequently found in myeloid malignancies, they have emerged as important therapeutic targets.[1] Structural analogs of Diethyl 2,2-difluoro-4-methylenepentanedioate have been shown to function as reversible, competitive inhibitors that bind within the TET2 catalytic domain, effectively competing with the natural co-substrate, α-ketoglutarate.[1] This makes the title compound a valuable precursor for developing novel cancer therapies and probes for studying epigenetic pathways.
Physicochemical and Structural Properties
The unique chemical architecture of Diethyl 2,2-difluoro-4-methylenepentanedioate, featuring both a gem-difluoro group alpha to an ester and an exocyclic methylene group, dictates its physical properties and chemical reactivity. The strong electronegativity of the fluorine atoms significantly influences the molecule's electronic properties.[2]
Core Data Summary
The following table summarizes the key physical and chemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄F₂O₄ | [1] |
| Molar Mass | 236.21 g/mol | [1] |
| IUPAC Name | Diethyl 2,2-difluoro-4-methylenepentanedioate | |
| Predicted Density | 1.144 g/cm³ | [1] |
| Predicted Boiling Point | 232.8 °C | [1] |
| CAS Number | Not widely available |
Note: Some properties are predicted and should be confirmed experimentally.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
A logical approach involves a multi-step synthesis, potentially starting from the Michael addition of diethyl malonate to ethyl acrylate, followed by fluorination and subsequent modifications to introduce the methylene group.[3] A plausible pathway is outlined below.
Caption: A proposed multi-step synthesis of the target compound.
Experimental Protocol: A Hypothetical Approach
The following protocol is a conceptualized procedure for the final steps of the synthesis. This is a theoretical protocol and requires experimental validation.
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Preparation of the Enolate: To a solution of Diethyl 2,2-difluoropentanedioate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of Lithium Diisopropylamide (LDA) (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
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Aldehyde Quench: Introduce paraformaldehyde (1.5 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the resulting crude hydroxymethyl intermediate via silica gel column chromatography.
-
Dehydration: Dissolve the purified intermediate in dichloromethane. Add a suitable dehydrating agent (e.g., Martin's sulfurane or Burgess reagent) and stir at room temperature until TLC indicates complete consumption of the starting material.
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Final Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by silica gel column chromatography to yield the final compound, Diethyl 2,2-difluoro-4-methylenepentanedioate.
Spectroscopic Characterization Profile (Predicted)
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¹H NMR: Signals for the two ethyl groups (triplets and quartets), a singlet for the exocyclic methylene protons, and complex multiplets for the aliphatic backbone protons.
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¹³C NMR: Resonances for the ester carbonyls, the CF₂ carbon (appearing as a triplet due to C-F coupling), the sp² carbons of the methylene group, and the aliphatic and ethyl carbons.
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¹⁹F NMR: A singlet in the typical range for aliphatic gem-difluoro compounds.
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IR Spectroscopy: Characteristic absorption bands for C=O (ester) stretching (~1750 cm⁻¹), C=C (alkene) stretching (~1650 cm⁻¹), and strong C-F stretching bands (~1100-1200 cm⁻¹).
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Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z = 236.21, with characteristic fragmentation patterns including the loss of ethoxy and ethyl groups.
Applications in Drug Discovery and Chemical Biology
The true value of Diethyl 2,2-difluoro-4-methylenepentanedioate lies in its utility as a scaffold for creating potent and selective enzyme inhibitors.
Mechanism of Action as a TET Enzyme Inhibitor Precursor
The introduction of fluorine atoms into drug candidates can enhance metabolic stability and improve binding affinity.[4][5] The difluoromethyl group, in particular, can act as a bioisostere of hydroxyl, thiol, or amine groups and can serve as a hydrogen bond donor, potentially increasing target affinity.[6] Molecules derived from this compound are designed to mimic the natural α-ketoglutarate substrate, allowing them to competitively inhibit TET enzymes. This inhibition blocks the DNA demethylation cascade, a process vital for gene regulation.
Caption: Key reaction pathways for further derivatization.
Conclusion
Diethyl 2,2-difluoro-4-methylenepentanedioate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its unique combination of an activated difluoroester system and a versatile methylene group provides a robust platform for creating sophisticated molecular probes and potential therapeutics. Its demonstrated relevance as a precursor to inhibitors of TET enzymes places it at the forefront of research in epigenetics and oncology. The insights and proposed methodologies within this guide are intended to empower researchers to harness the full potential of this valuable compound in their drug discovery and development endeavors.
References
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